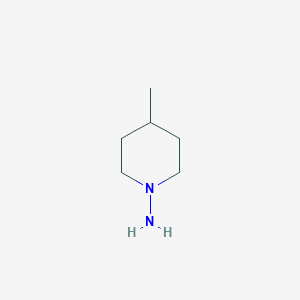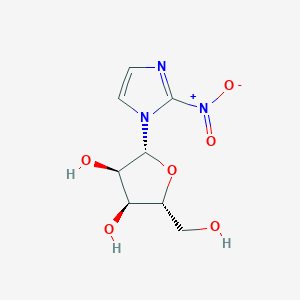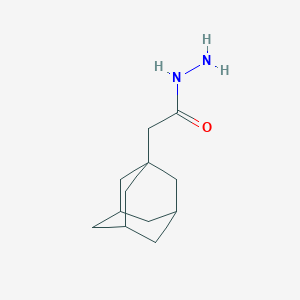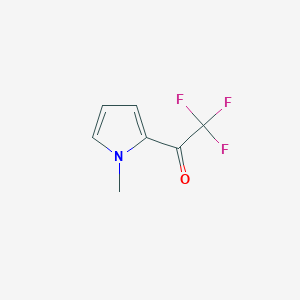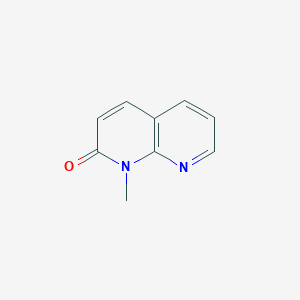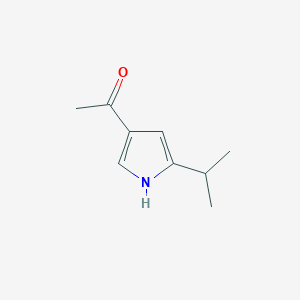
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, also known as 5-IPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative and has a unique structure that makes it an interesting subject for research.
科学研究应用
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the field of organic electronics, where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic light-emitting diodes, and field-effect transistors.
Another area of research where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown potential is in the field of medicinal chemistry. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
作用机制
The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is not fully understood, but studies have shown that it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone reduces the production of these mediators, which leads to a reduction in inflammation and pain.
生化和生理效应
Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its ease of synthesis. The synthesis method is straightforward and efficient, which makes it a good candidate for use in large-scale experiments. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in various areas of research, which makes it an interesting subject for further study.
One of the limitations of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. While studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has low toxicity in animal models, further studies are needed to determine its safety in humans. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has a short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has potential as a lead compound for the development of new drugs in this area.
Another area of interest is in the development of new organic semiconductors for use in electronic devices. 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in this area, and further research could lead to the development of new, more efficient organic semiconductors.
Conclusion:
In conclusion, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, or 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, potential applications in organic electronics and medicinal chemistry, and anti-inflammatory and analgesic effects make it an interesting subject for further study. However, further research is needed to determine its safety and efficacy in humans.
合成方法
The synthesis of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone involves the reaction of pyrrole with isopropylmagnesium bromide and then treating the resulting product with ethyl chloroformate. The reaction yields 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone as a white solid, which can be purified by recrystallization. This method is a straightforward and efficient way of synthesizing 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in the laboratory.
属性
CAS 编号 |
16168-98-2 |
|---|---|
产品名称 |
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |
InChI 键 |
OEYKVRFXFLFSMW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
规范 SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
同义词 |
Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



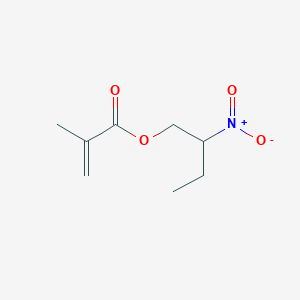
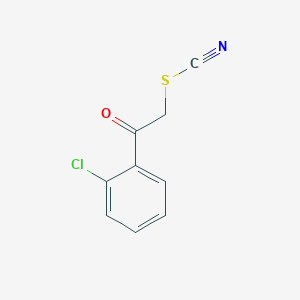


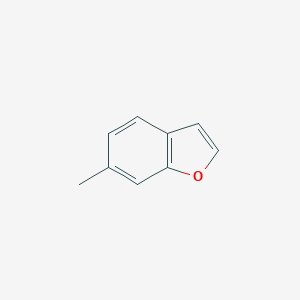
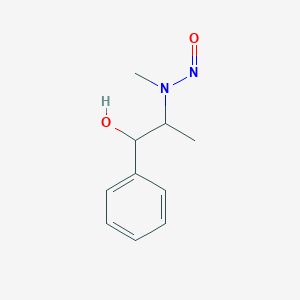
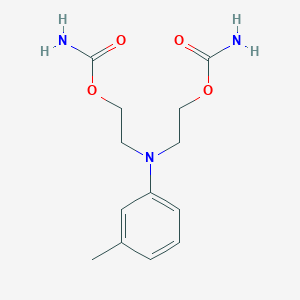
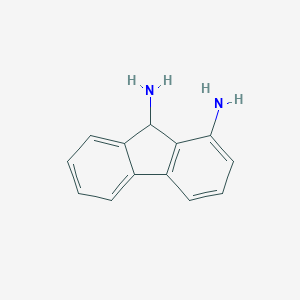
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
